molecular formula C23H29ClN2O5 B4001460 1-Benzyl-4-[4-(4-chlorophenoxy)butyl]piperazine;oxalic acid

1-Benzyl-4-[4-(4-chlorophenoxy)butyl]piperazine;oxalic acid

Cat. No.: B4001460
M. Wt: 448.9 g/mol
InChI Key: LDKCSPRPUVEADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[4-(4-chlorophenoxy)butyl]piperazine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a benzyl group and a 4-(4-chlorophenoxy)butyl group, along with oxalic acid as a counterion.

Scientific Research Applications

1-Benzyl-4-[4-(4-chlorophenoxy)butyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[4-(4-chlorophenoxy)butyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 1-benzylpiperazine with 4-(4-chlorophenoxy)butyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[4-(4-chlorophenoxy)butyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[4-(4-chlorophenoxy)butyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-[4-(4-chlorophenyl)butyl]piperazine
  • 1-Benzyl-4-[4-(4-methoxyphenoxy)butyl]piperazine
  • 1-Benzyl-4-[4-(4-fluorophenoxy)butyl]piperazine

Uniqueness

1-Benzyl-4-[4-(4-chlorophenoxy)butyl]piperazine is unique due to the presence of the 4-(4-chlorophenoxy)butyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-benzyl-4-[4-(4-chlorophenoxy)butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O.C2H2O4/c22-20-8-10-21(11-9-20)25-17-5-4-12-23-13-15-24(16-14-23)18-19-6-2-1-3-7-19;3-1(4)2(5)6/h1-3,6-11H,4-5,12-18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKCSPRPUVEADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC=C(C=C2)Cl)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-4-[4-(4-chlorophenoxy)butyl]piperazine;oxalic acid
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1-Benzyl-4-[4-(4-chlorophenoxy)butyl]piperazine;oxalic acid
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1-Benzyl-4-[4-(4-chlorophenoxy)butyl]piperazine;oxalic acid
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1-Benzyl-4-[4-(4-chlorophenoxy)butyl]piperazine;oxalic acid
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1-Benzyl-4-[4-(4-chlorophenoxy)butyl]piperazine;oxalic acid
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1-Benzyl-4-[4-(4-chlorophenoxy)butyl]piperazine;oxalic acid

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